Cas no 23822-43-7 (Urea,N-[4-(4-chlorophenoxy)phenyl]-)

Urea, N-[4-(4-chlorophenoxy)phenyl]-, is a specialized urea derivative featuring a chlorophenoxy phenyl substitution. This compound is of interest in agrochemical and pharmaceutical research due to its potential as an intermediate in the synthesis of biologically active molecules. The presence of the 4-chlorophenoxy group enhances its utility in developing herbicides, plant growth regulators, or pharmacologically relevant compounds. Its structural framework allows for further functionalization, making it a versatile building block in organic synthesis. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Analytical characterization typically confirms high purity, ensuring reproducibility in research applications.
Urea,N-[4-(4-chlorophenoxy)phenyl]- structure
23822-43-7 structure
Product name:Urea,N-[4-(4-chlorophenoxy)phenyl]-
CAS No:23822-43-7
MF:C13H11CLN2O2
Molecular Weight:262.69164
MDL:MFCD29920436
CID:261007
PubChem ID:90272

Urea,N-[4-(4-chlorophenoxy)phenyl]- 化学的及び物理的性質

名前と識別子

    • Urea,N-[4-(4-chlorophenoxy)phenyl]-
    • 1-[4-(4-Chlorophenoxy)phenyl]ure
    • Urea, [p-(p-chlorophenoxy)phenyl]-
    • DTXSID1041211
    • N-(4-(4-Chlorophenoxy)phenyl)urea
    • (4-(4-Chlorophenoxy)phenyl)urea
    • AS-45729
    • Urea, [4-(4-chlorophenoxy)phenyl]-
    • AKOS027339559
    • MFCD29920436
    • [4-(4-chlorophenoxy)phenyl]urea
    • Urea, N-(4-(4-chlorophenoxy)phenyl)-
    • SCHEMBL4092732
    • NS00125689
    • AR3975
    • N-[4-(4-Chlorophenoxy)phenyl]urea
    • 23822-43-7
    • Urea, (4-(4-chlorophenoxy)phenyl)-
    • 1-(4-(4-chlorophenoxy)phenyl)urea
    • 1-[4-(4-Chloranylphenoxy)phenyl]urea
    • Urea, N-[4-(4-chlorophenoxy)phenyl]-
    • W72B5LVE5K
    • MDL: MFCD29920436
    • インチ: InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17)
    • InChIKey: UJNBRWHYYUWQMC-UHFFFAOYSA-N
    • SMILES: NC(NC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)=O

計算された属性

  • 精确分子量: 262.05103
  • 同位素质量: 262.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

  • PSA: 64.35

Urea,N-[4-(4-chlorophenoxy)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB463192-1g
1-[4-(4-Chloranylphenoxy)phenyl]urea; .
23822-43-7
1g
€1003.30 2025-02-15
abcr
AB463192-250mg
1-[4-(4-Chloranylphenoxy)phenyl]urea; .
23822-43-7
250mg
€433.80 2025-02-15
abcr
AB463192-250 mg
1-[4-(4-Chloranylphenoxy)phenyl]urea; .
23822-43-7
250MG
€427.70 2023-07-18
abcr
AB463192-1 g
1-[4-(4-Chloranylphenoxy)phenyl]urea; .
23822-43-7
1g
€988.00 2023-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_513171-250mg
1-[4-(4-CHLORANYLPHENOXY)PHENYL]UREA
23822-43-7
250mg
¥5852.00 2024-08-09
1PlusChem
1P00CD2N-1g
N-[4-(4-Chlorophenoxy)phenyl]urea
23822-43-7 95%
1g
$712.00 2024-05-22
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
AR3975-1g
1-[4-(4-CHLORANYLPHENOXY)PHENYL]UREA
23822-43-7
1g
¥7080.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
AR3975-0.25g
1-[4-(4-CHLORANYLPHENOXY)PHENYL]UREA
23822-43-7
0.25g
¥2832.00 2024-08-09
1PlusChem
1P00CD2N-250mg
N-[4-(4-Chlorophenoxy)phenyl]urea
23822-43-7 95%
250mg
$298.00 2024-05-22
Crysdot LLC
CD12093007-1g
1-(4-(4-Chlorophenoxy)phenyl)urea
23822-43-7 97%
1g
$555 2024-07-24

Urea,N-[4-(4-chlorophenoxy)phenyl]- 関連文献

Urea,N-[4-(4-chlorophenoxy)phenyl]-に関する追加情報

Research Brief on Urea,N-[4-(4-chlorophenoxy)phenyl]- (CAS: 23822-43-7): Recent Advances and Applications

Urea,N-[4-(4-chlorophenoxy)phenyl]- (CAS: 23822-43-7) is a chemically synthesized urea derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly as a modulator of biological pathways. Recent studies have focused on its synthesis, mechanistic insights, and therapeutic potential, making it a compound of interest for researchers in medicinal chemistry and pharmacology.

Recent advancements in the synthesis of Urea,N-[4-(4-chlorophenoxy)phenyl]- have highlighted improved methodologies that enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that reduces byproduct formation and increases scalability. This development is critical for industrial applications, where consistent quality and large-scale production are paramount. The study also emphasized the compound's stability under various physiological conditions, suggesting its suitability for further pharmacological evaluation.

In terms of biological activity, Urea,N-[4-(4-chlorophenoxy)phenyl]- has shown promising results as an inhibitor of specific enzymatic targets. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed its potent inhibitory effects on tyrosine kinase activity, which is implicated in several cancer types. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, providing a foundation for structure-activity relationship (SAR) studies. These findings open avenues for the compound's potential use in targeted cancer therapies.

Further investigations into the pharmacokinetic properties of Urea,N-[4-(4-chlorophenoxy)phenyl]- have been conducted to assess its viability as a drug candidate. A recent preclinical study reported in European Journal of Pharmaceutical Sciences evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated moderate bioavailability and a favorable half-life, though challenges such as first-pass metabolism were noted. These insights are crucial for optimizing the compound's formulation and dosing regimens in future clinical trials.

The therapeutic potential of Urea,N-[4-(4-chlorophenoxy)phenyl]- extends beyond oncology. Emerging research suggests its applicability in inflammatory and neurodegenerative diseases. A 2023 study in ACS Chemical Neuroscience explored its neuroprotective effects in models of Alzheimer's disease, demonstrating reduced amyloid-beta aggregation and oxidative stress. These findings, while preliminary, highlight the compound's versatility and warrant further exploration in diverse therapeutic areas.

In conclusion, Urea,N-[4-(4-chlorophenoxy)phenyl]- (CAS: 23822-43-7) represents a multifaceted compound with significant potential in drug discovery and development. Recent studies have advanced our understanding of its synthesis, biological activity, and pharmacokinetics, paving the way for its application in various disease contexts. Continued research is essential to fully realize its therapeutic benefits and address existing challenges in its development pipeline.

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